4-{2-[(5-Bromo-2-phenyl-thiazole-4-carbonyl)-amino]-acetyl}-piperazine-1-carboxylic acid butyl ester
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Overview
Description
4-{2-[(5-Bromo-2-phenyl-thiazole-4-carbonyl)-amino]-acetyl}-piperazine-1-carboxylic acid butyl ester is a complex organic compound that features a thiazole ring, a piperazine ring, and a butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(5-Bromo-2-phenyl-thiazole-4-carbonyl)-amino]-acetyl}-piperazine-1-carboxylic acid butyl ester typically involves multiple steps. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the bromo and phenyl groups. The piperazine ring is then acetylated, and the final step involves esterification with butyl alcohol. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(5-Bromo-2-phenyl-thiazole-4-carbonyl)-amino]-acetyl}-piperazine-1-carboxylic acid butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromo group, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium azide, potassium cyanide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
4-{2-[(5-Bromo-2-phenyl-thiazole-4-carbonyl)-amino]-acetyl}-piperazine-1-carboxylic acid butyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-{2-[(5-Bromo-2-phenyl-thiazole-4-carbonyl)-amino]-acetyl}-piperazine-1-carboxylic acid butyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Thiazyl bromide: Another thiazole derivative with comparable chemical properties.
Uniqueness
What sets 4-{2-[(5-Bromo-2-phenyl-thiazole-4-carbonyl)-amino]-acetyl}-piperazine-1-carboxylic acid butyl ester apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H25BrN4O4S |
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Molecular Weight |
509.4 g/mol |
IUPAC Name |
butyl 4-[2-[(5-bromo-2-phenyl-1,3-thiazole-4-carbonyl)amino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H25BrN4O4S/c1-2-3-13-30-21(29)26-11-9-25(10-12-26)16(27)14-23-19(28)17-18(22)31-20(24-17)15-7-5-4-6-8-15/h4-8H,2-3,9-14H2,1H3,(H,23,28) |
InChI Key |
JWEKTRMPDWRKOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)N1CCN(CC1)C(=O)CNC(=O)C2=C(SC(=N2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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